molecular formula C7H8ClNO B166385 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone CAS No. 126624-55-3

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B166385
CAS No.: 126624-55-3
M. Wt: 157.6 g/mol
InChI Key: VEQMYTRZOPIVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol . It is a biochemical used primarily in proteomics research . The compound features a pyrrole ring substituted with a methyl group and a chloroacetyl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-methylpyrrole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrole derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a chloro and a methyl group on the pyrrole ring, which enhances its reactivity and versatility in synthetic chemistry. The chloro group makes it a good candidate for nucleophilic substitution reactions, while the methyl group provides steric hindrance that can influence the compound’s reactivity and selectivity in various reactions.

Properties

IUPAC Name

2-chloro-1-(1-methylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQMYTRZOPIVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368861
Record name 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126624-55-3
Record name 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.